Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
Overview
Description
Scientific Research Applications
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it’s toxic if swallowed . The precautionary statements associated with this compound are P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be synthesized through the reaction of ethyl 4-piperidinecarboxylate with bromoacetyl bromide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Reduction Reactions: Products include alcohol derivatives.
Oxidation Reactions: Products include oxidized piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A precursor in the synthesis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.
Bromoacetyl bromide: Another precursor used in the synthesis.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical reactions and applications. Its ability to undergo selective substitution reactions makes it particularly valuable in research settings .
Properties
IUPAC Name |
ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOUBCZYBMZWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633420 | |
Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102302-12-5 | |
Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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